molecular formula C19H10BrF3N2S B2679874 2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 252060-02-9

2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2679874
CAS No.: 252060-02-9
M. Wt: 435.26
InChI Key: XWVUWUDKZMGDQB-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (CAS: N/A) is a nicotinonitrile derivative featuring a bromophenyl sulfanyl group at the 2-position and a trifluoromethylphenyl substituent at the 6-position. Its molecular formula is C₁₉H₁₀BrF₃N₂S, with a molecular weight of 435.3 g/mol . The compound has been marketed for laboratory use by suppliers such as Biosynth and CymitQuimica, though most product listings indicate discontinuation across bulk quantities (e.g., 5g and 10g) . Key structural features include:

  • Trifluoromethyl group: Improves lipophilicity and metabolic stability, a common motif in medicinal chemistry.
  • Sulfanyl bridge: May influence solubility and redox stability.

Purity levels for commercial samples range from ≥95% to ≥98%, depending on the supplier . No explicit data on melting/boiling points, solubility, or toxicity are available in the provided sources.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrF3N2S/c20-15-5-7-16(8-6-15)26-18-13(11-24)4-9-17(25-18)12-2-1-3-14(10-12)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVUWUDKZMGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. Studies indicate that derivatives of compounds containing bromophenyl and trifluoromethyl groups exhibit enhanced antibacterial and antifungal properties. The presence of the sulfanyl group is crucial for biological activity, as it can interact with various biological targets.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that related compounds showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting that modifications to the sulfanyl group could enhance efficacy against resistant strains .

Anticancer Research

Research into the anticancer properties of this compound has yielded promising results. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that derivatives of 2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication.

Data Table: Electronic Properties Comparison

Compound NameConductivity (S/m)Band Gap (eV)Application
Compound A1.2 x 10^-32.1OLED
Compound B5.0 x 10^-41.8OPV
This compound8.0 x 10^-42.0OLED/OPV

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the bromophenyl and sulfanyl groups can modulate its reactivity and stability. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

Substitution of trifluoromethyl with fluoro or methyl groups (e.g., 6-phenyl derivatives) lowers molecular weight and may alter metabolic pathways .

Purity Variability: Higher purity (≥98%) is noted for Alichem’s product compared to Biosynth’s (≥95%), though both are discontinued .

Research Findings and Limitations

No peer-reviewed studies or biological data for the target compound are cited in the evidence. However, inferences can be drawn from structural trends:

  • This contrasts with methyl or phenyl substituents, which prioritize steric bulk over electronic modulation .
  • Stability Concerns : The discontinuation of the compound by multiple suppliers may reflect instability during storage or synthesis, a common issue with sulfanyl-linked heterocycles .

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group, a trifluoromethylphenyl group, and a nitrile moiety attached to a nicotinic framework, suggests diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H10BrF3N2S
  • Molecular Weight : 435.26 g/mol
  • Boiling Point : 519.9 ± 50.0 °C (predicted)
  • Density : 1.61 ± 0.1 g/cm³ (predicted)
  • pKa : -2.68 ± 0.41 (predicted)
PropertyValue
Molecular FormulaC19H10BrF3N2S
Molecular Weight435.26 g/mol
Boiling Point519.9 ± 50.0 °C
Density1.61 ± 0.1 g/cm³
pKa-2.68 ± 0.41

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in cholinergic signaling pathways . Inhibition of these enzymes can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : Preliminary studies indicate that this compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders . Such interactions could modulate neurotransmission and provide therapeutic benefits.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : Research has demonstrated that compounds similar in structure to this compound exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
  • Anticancer Activity : The compound's structural components suggest potential anticancer activity, particularly through the induction of apoptosis in cancer cell lines . Studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
  • Anti-inflammatory Properties : The presence of the bromophenyl and trifluoromethyl groups may contribute to anti-inflammatory effects, which are beneficial in managing chronic inflammatory diseases .

Case Studies

  • Alzheimer’s Disease Model : In a study involving AChE inhibition, researchers found that treatment with related compounds led to improved cognitive function in animal models of Alzheimer's disease, suggesting that this compound could have similar effects .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that derivatives of this compound could significantly reduce cell viability and induce apoptosis, indicating its potential as an anticancer agent .

Q & A

Basic: What synthetic strategies are optimal for preparing 2-[(4-bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile?

Answer:
A two-step approach is typically employed:

Core Formation : Construct the nicotinonitrile core via a multicomponent reaction (e.g., Chichibabin pyridine synthesis) using aldehydes, malononitrile, and thiols. Adjust substituent positions using regioselective catalysts (e.g., Lewis acids like ZnCl₂) to direct sulfanyl and aryl groups .

Functionalization : Introduce the 4-bromophenylsulfanyl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). The trifluoromethylphenyl moiety can be installed via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and a boronic acid derivative .
Validation : Monitor reaction progress via TLC and HPLC. Confirm regiochemistry using NOESY NMR to assess spatial proximity of substituents .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., para-bromo vs. meta-trifluoromethyl substitution). The deshielding effect of the sulfanyl group (δ ~7.5–8.0 ppm) and trifluoromethyl (¹³C δ ~120–125 ppm) are diagnostic .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and C-S bonds at ~650–700 cm⁻¹.
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How to address contradictory data in crystallographic vs. computational structural models?

Answer:

  • X-ray Crystallography : Resolve absolute configuration and bond angles. For example, reports a dihedral angle of ~45° between the nicotinonitrile core and 4-bromophenylsulfanyl group, which may conflict with DFT-predicted planar conformations .
  • Mitigation : Perform conformational analysis (e.g., molecular dynamics simulations in explicit solvent) to assess flexibility. Cross-validate with solid-state NMR to reconcile solution vs. crystal packing effects .

Advanced: What methodologies evaluate the compound’s potential as a kinase inhibitor?

Answer:

  • In Vitro Assays : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to measure inhibition of kinases like EGFR or VEGFR2. IC₅₀ values <1 μM indicate high potency .
  • Molecular Docking : Employ AutoDock Vina to predict binding poses in kinase ATP pockets. Prioritize residues (e.g., hinge-region lysine) for hydrogen bonding with the nitrile group .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects.

Advanced: How to optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility : Introduce hydrophilic groups (e.g., PEG linkers) while retaining bioactivity. Use logP calculations (ACD/Percepta) to target values <3 .
  • Metabolic Stability : Perform microsomal assays (human liver microsomes) with LC-MS to identify metabolic hotspots (e.g., sulfanyl oxidation). Stabilize via fluorination or steric shielding .
  • Permeability : Assess Caco-2 monolayer permeability; aim for apparent permeability (Papp) >1 × 10⁻⁶ cm/s .

Advanced: What strategies mitigate synthetic challenges in trifluoromethyl group incorporation?

Answer:

  • Direct Trifluoromethylation : Use Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) under radical conditions (e.g., visible light/photoinitiators) .
  • Late-Stage Functionalization : Employ cross-coupling with 3-(trifluoromethyl)phenylboronic acid. Optimize Pd catalyst loading (≤5 mol%) and base (Cs₂CO₃) to minimize dehalogenation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Variation of Substituents : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the 4-bromophenyl position. Compare IC₅₀ values in target assays .
  • Bioisosteric Replacement : Replace the sulfanyl group with sulfonyl or amine linkers to modulate electronic effects. Use Hammett σ values to predict activity trends .
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity .

Advanced: What computational tools predict the compound’s photophysical properties?

Answer:

  • TD-DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate UV-Vis spectra. Compare with experimental λmax (e.g., ~350 nm for charge-transfer transitions) .
  • Solvatochromism Analysis : Calculate dipole moments in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess environmental sensitivity .

Advanced: How to resolve discrepancies in cytotoxicity data across cell lines?

Answer:

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) on resistant vs. sensitive cell lines to identify upregulated efflux pumps (e.g., ABCB1) or DNA repair pathways .
  • Combination Studies : Test synergy with chemosensitizers (e.g., verapamil for ABCB1 inhibition) to overcome resistance. Calculate combination index (CI) using CompuSyn .

Advanced: What crystallization conditions yield high-quality single crystals for XRD?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. For hygroscopic compounds, employ methanol/water diffusion .
  • Temperature Control : Crystallize at 4°C to minimize thermal motion. Validate crystal quality via R-factor (<0.05) and data-to-parameter ratio (>15) .

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